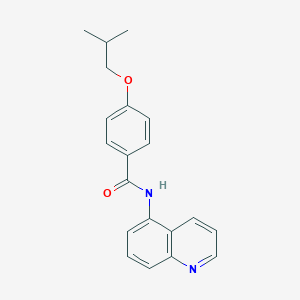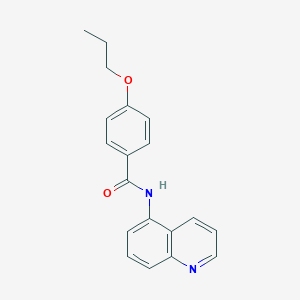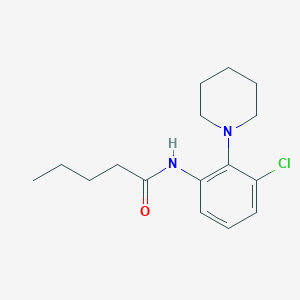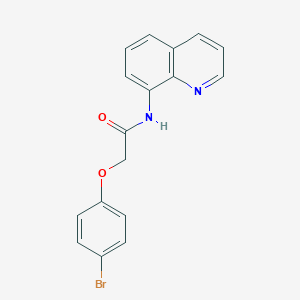![molecular formula C20H17ClN2O4S B244458 N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B244458.png)
N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide, commonly known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential applications in treating neurological disorders. TAK-915 is a potent and selective inhibitor of the neurokinin-1 (NK1) receptor, which plays a crucial role in regulating neurotransmitter release and modulating pain perception.
Applications De Recherche Scientifique
TAK-915 has been extensively studied for its potential applications in treating various neurological disorders, including depression, anxiety, and substance abuse disorders. The N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor has been implicated in the regulation of mood, stress, and reward pathways, making it an attractive target for drug development. TAK-915 has shown promising results in preclinical studies, demonstrating its ability to modulate neurotransmitter release and reduce anxiety-like behavior in animal models.
Mécanisme D'action
TAK-915 exerts its pharmacological effects by selectively binding to and inhibiting the N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor. The N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor is widely distributed in the central and peripheral nervous systems and plays a crucial role in regulating neurotransmitter release, including substance P, a neuropeptide involved in pain perception and stress response. By inhibiting the N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor, TAK-915 can modulate neurotransmitter release and alter neuronal activity, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
TAK-915 has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, TAK-915 has been shown to reduce anxiety-like behavior, increase exploratory activity, and improve cognitive function. TAK-915 has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in regulating mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-915 is its selectivity for the N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor, which reduces the risk of off-target effects. TAK-915 has also shown good bioavailability and pharmacokinetic properties in preclinical studies, making it a promising candidate for further development. However, one of the limitations of TAK-915 is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on TAK-915. One area of interest is its potential applications in treating substance abuse disorders, particularly opioid addiction. TAK-915 has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models, making it a promising candidate for further development. Another area of interest is its potential applications in treating neurodegenerative disorders, such as Alzheimer's disease. TAK-915 has been shown to improve cognitive function and reduce neuroinflammation in animal models, suggesting its potential neuroprotective effects. Further research is needed to explore these potential applications and determine the safety and efficacy of TAK-915 in human clinical trials.
Conclusion
In conclusion, TAK-915 is a novel compound that has shown promising results in preclinical studies for its potential applications in treating various neurological disorders. Its selectivity for the N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor and its ability to modulate neurotransmitter release make it an attractive target for drug development. Further research is needed to explore its potential applications and determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
The synthesis of TAK-915 involves a multi-step process that starts with the reaction of 4-chlorothiophenol with acetic anhydride to form 4-chlorophenylthioacetic acid. This intermediate is then reacted with 4-methoxyaniline to form the corresponding amide. The amide is then treated with furan-2-carboxylic acid and a coupling reagent to form TAK-915. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Propriétés
Formule moléculaire |
C20H17ClN2O4S |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-26-17-9-6-14(22-20(25)18-3-2-10-27-18)11-16(17)23-19(24)12-28-15-7-4-13(21)5-8-15/h2-11H,12H2,1H3,(H,22,25)(H,23,24) |
Clé InChI |
VIXODTJWCALXOH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CSC3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CSC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)